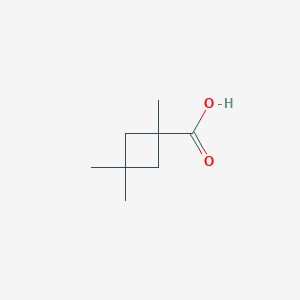
1,3,3-Trimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylcyclobutane-1-carboxylic acid, also known as TCC, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential applications. TCC is a chiral compound, meaning it exists in two mirror-image forms, and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Insights
1,3,3-Trimethylcyclobutane-1-carboxylic acid plays a significant role in the synthesis and study of cyclobutane-containing compounds. The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids highlights the application of cyclobutane derivatives in achieving high enantiomeric excess and overall yields through a chiral uracil equivalent. This method demonstrates the utility of cyclobutane structures in constructing complex, chiral molecules (Gauzy et al., 2004).
Furthermore, the folding into a 12-helical conformation by cyclobutane beta-amino acid oligomers emphasizes the conformational preferences of these molecules in both solution and solid states, suggesting their potential in designing novel biomimetic structures (Fernandes et al., 2010).
Additionally, the study of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids reveals the impact of stereochemistry on physical-chemical properties, such as pKa values, providing insights into the influence of structural elements on the behavior of cyclobutane derivatives (Chernykh et al., 2016).
Advanced Material and Polymer Research
The solid-state trimerisation of a diene diacid resulting in a bicyclobutyl with carboxylic acid groups showcases the application of cyclobutane derivatives in material science, particularly in the synthesis of novel polymeric structures. This research not only provides a new method for constructing bicyclobutyl compounds but also expands the potential applications of cyclobutane derivatives in developing materials with unique properties (Atkinson et al., 2011).
Diagnostic and Therapeutic Research
Cyclobutane derivatives have shown potential in diagnostic and therapeutic research, particularly in tumor imaging with positron emission tomography (PET). The improved synthesis of anti-[18F]FACBC, a non-natural amino acid, underlines the applicability of cyclobutane structures in creating compounds suitable for large-scale preparations and human use, indicating the significance of cyclobutane derivatives in advancing medical imaging technologies (McConathy et al., 2003).
Propriétés
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSRNZADBBEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylcyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

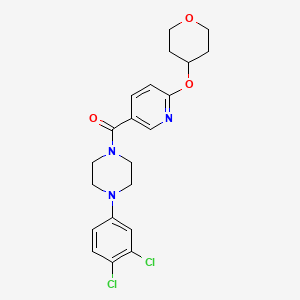
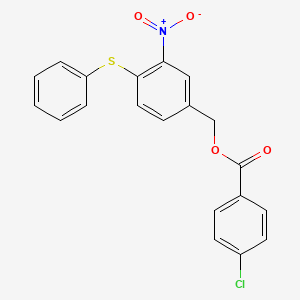
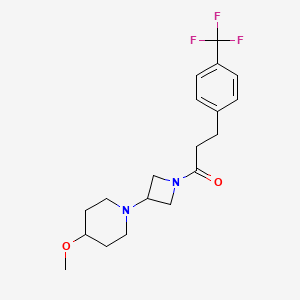
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
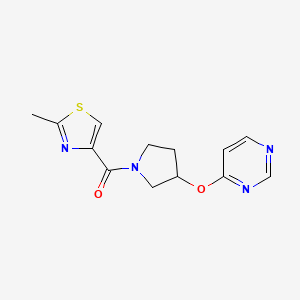
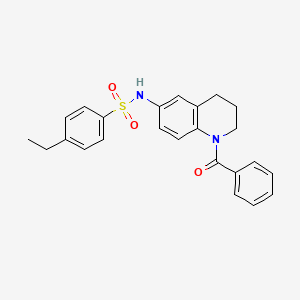
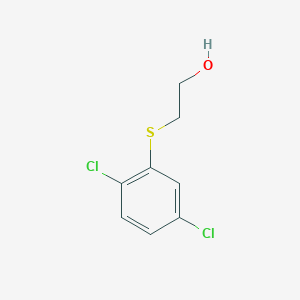
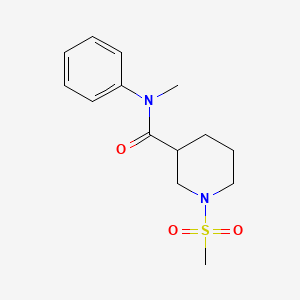
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
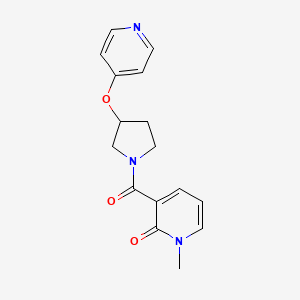
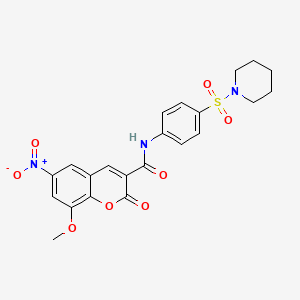
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)